N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Non-pharmacopeial impurity standards risk method validation failure and regulatory rejection. Papaverine EP Impurity F is the official reference standard, structurally identical to the known impurity and provided with certified high purity. - Validated chromatographic resolution from the Papaverine API peak ensures system suitability and ICH-compliant quantification. - Certified purity (≥95%) enables accurate standard preparation for GMP batch-release testing and stability studies. - Accepted by regulatory authorities for ANDA/DMF submissions, reducing review queries.

Molecular Formula C20H25NO5
Molecular Weight 359.4 g/mol
CAS No. 139-76-4
Cat. No. B181736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
CAS139-76-4
Molecular FormulaC20H25NO5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22)
InChIKeyKDIKNBJFJOYFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papaverine EP Impurity F: Regulatory Reference Standard


N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as Papaverine EP Impurity F, is a pharmacopeial reference standard (CAS 139-76-4) with the molecular formula C20H25NO5 and a molecular weight of 359.42 g/mol [1]. It is a synthetic amide characterized by two 3,4-dimethoxyphenyl groups and an acetamide moiety, and it is primarily utilized as an impurity standard for the smooth muscle relaxant Papaverine [2].

EP-designated impurity F for Papaverine HCl analysis
HPLC system suitability with validated retention
Certified purity supporting quantitative calibration
ICH-compliant reference standard documentation

Why Papaverine EP Impurity F Cannot Be Replaced


In pharmaceutical quality control and regulatory submissions, the identity and purity of an impurity standard are non-negotiable. The specific chemical structure of Papaverine EP Impurity F, which includes a precise arrangement of methoxy groups and an acetamide linkage, directly dictates its chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern [1]. Substituting this compound with a structurally similar but non-identical analog—even one with the same molecular weight or nominal chemical formula—introduces a high risk of analytical failure. Such a substitution would invalidate method validation, as the retention time and spectral properties would not match the official reference standard, leading to misidentification, inaccurate quantification of impurities in Papaverine API, and potential rejection of Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) [2].

Target (This Standard)
Potential Substitute
EP Impurity F identity Defined chromatographic & spectral profile
Non-EP analog Retention time and UV response likely differ, risking misidentification
Certified purity (COA) ≥95% purity enabling accurate quantitation
Technical / research grade Undefined or variable purity introduces calibration error
ICH / EP documentation Traceable regulatory support for submissions
General chemical Lacks pharmacopeial traceability; may require extensive justification

Comparative Evidence for Papaverine EP Impurity F


Regulatory Identity vs. Non-Pharmacopeial Analogs

Papaverine EP Impurity F (CAS 139-76-4) is an official impurity listed in the European Pharmacopoeia (EP) for Papaverine Hydrochloride [1]. This formal designation provides a defined regulatory identity and pathway for traceability to primary pharmacopeial standards, which is absent for non-EP analogs or general research-grade chemicals of similar structure. Procurement of an EP-designated standard ensures immediate acceptance in regulatory filings without additional justification [2].

Regulatory Identity
Class-level
EP-listed impurity F vs. non-EP analog
May streamline regulatory filing without further justification
Categorical difference in regulatory acceptance
Pharmaceutical Analysis Regulatory Compliance Reference Standards

Certified Purity vs. Technical-Grade Compounds

As a reference standard, Papaverine EP Impurity F is supplied with a minimum certified purity of 95% or 98%, as verified by the manufacturer's Certificate of Analysis (COA) . This contrasts sharply with technical-grade chemicals or research-grade analogs that may have lower, undefined, or highly variable purity levels. The defined high purity is essential for use as a calibrant in quantitative analytical methods, such as HPLC assays for related substances in Papaverine API .

Certified Purity
Reported
≥95% (COA) vs. undefined purity
May enable accurate quantitative calibration
Supplier COA verification recommended
Quality Control Analytical Chemistry Purity Analysis

System Suitability in HPLC Assays

In a validated HPLC method for determining related substances in Papaverine Hydrochloride, the separation of Papaverine EP Impurity F from the main Papaverine peak and other impurities is a critical system suitability parameter. The method demonstrates a minimum resolution of >1.5 between the main Papaverine component and each of the thirteen impurities, including Impurity F [1]. This established chromatographic behavior is unique to this specific compound and is essential for the method's reliability and reproducibility. Non-EP analogs would not have this validated retention time and resolution data, precluding their use in the method [2].

HPLC System Suitability
Reported
Resolution >1.5 from Papaverine peak (validated method)
May support reliable quantitation and method transfer
Method-specific: C8 column, 238 nm
HPLC Method Development System Suitability Pharmaceutical Analysis

ICH-Compliant Standard for Regulatory Submissions

Papaverine EP Impurity F is available as a reference standard manufactured in compliance with ICH Q3A/Q3B guidelines [1]. This compliance signifies that the material is produced, characterized, and documented according to internationally harmonized standards for impurities in new drug substances and products. This is a critical differentiator from general laboratory reagents or custom-synthesized compounds that lack such regulatory-grade documentation and quality assurance [2].

ICH Compliance
Class-level
ICH Q3A/Q3B-compliant standard vs. general reagent
May reduce risk of regulatory deficiency letters
Documentation traceability may be required
ICH Guidelines Regulatory Affairs Quality Assurance

Application Scenarios for Papaverine EP Impurity F


HPLC Method Development and Validation

This standard is essential for developing and validating an HPLC method to quantify related substances in Papaverine Hydrochloride Active Pharmaceutical Ingredient (API). Its known and validated chromatographic behavior, including resolution from the main Papaverine peak (as demonstrated in the evidence above), is critical for establishing system suitability criteria and ensuring the method's accuracy and reproducibility for regulatory submission [1].

QC Release Testing

In a GMP Quality Control laboratory, Papaverine EP Impurity F serves as a reference marker for identifying and quantifying this specific impurity in Papaverine batches. Its certified high purity (≥95%) allows for accurate preparation of standard solutions, enabling the precise determination of impurity levels against established ICH limits, a mandatory test for batch release .

ANDA and DMF Submission Support

Regulatory affairs teams rely on EP Impurity F to provide the necessary analytical data on impurity profiles for ANDA and DMF submissions. The use of an EP-designated, ICH-compliant reference standard ensures that the submitted data meets pharmacopeial expectations, facilitating a smoother review process and reducing the likelihood of queries from regulatory agencies like the FDA or EMA [2].

Stability Studies

In forced degradation and long-term stability studies of Papaverine drug products, this impurity standard is used to track the potential formation of the Impurity F degradation product over time. Its availability as a well-characterized standard is vital for identifying and quantifying this specific degradant, providing crucial data for establishing product shelf-life and storage conditions .

Application
Selection Property
Validation Focus
HPLC method development & validation
EP-designated standard with validated retention
System suitability and method transfer
QC release testing
Certified purity for quantitative calibration
Impurity quantification against ICH limits
ANDA / DMF submission support
ICH-compliant, EP-listed documentation
Regulatory acceptance without added justification
Stability studies
Well-characterized degradant identity
Degradation product tracking and shelf-life assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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